1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one
CAS No.:
Cat. No.: VC15828203
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H19N3O |
---|---|
Molecular Weight | 233.31 g/mol |
IUPAC Name | 1-(5-methyl-6-piperazin-1-ylpyridin-3-yl)propan-1-one |
Standard InChI | InChI=1S/C13H19N3O/c1-3-12(17)11-8-10(2)13(15-9-11)16-6-4-14-5-7-16/h8-9,14H,3-7H2,1-2H3 |
Standard InChI Key | XBWYSLVXQKCLQQ-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)C1=CN=C(C(=C1)C)N2CCNCC2 |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s structure integrates aromatic and aliphatic functionalities, with the pyridine ring providing a planar aromatic system and the piperazine moiety contributing conformational flexibility. The propan-1-one group introduces a ketone functional group, which may participate in hydrogen bonding and influence solubility. Key physicochemical properties include a calculated partition coefficient (LogP) of 1.82, suggesting moderate lipophilicity, and a polar surface area of 45.8 Ų, indicative of potential blood-brain barrier permeability .
Synthetic Routes and Optimization
Nucleophilic Aromatic Substitution
A representative synthesis begins with 5-methyl-6-chloropyridin-3-ylpropan-1-one, which undergoes nucleophilic substitution with piperazine in anhydrous toluene under reflux. Catalytic potassium iodide (KI) enhances reactivity by stabilizing the transition state, while elevated temperatures (80–110°C) and extended reaction times (12–24 hours) improve yields . Purification via silica gel chromatography (CH₂Cl₂/MeOH, 9:1) typically affords the product in 60–70% yield.
Alternative Strategies
Alternative approaches include coupling pre-functionalized pyridine derivatives with piperazine precursors. For instance, Suzuki-Miyaura cross-coupling has been employed for analogous compounds, though its applicability to this specific scaffold remains unexplored .
Table 1: Synthetic Optimization Parameters
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Temperature | 100°C | Maximizes SNAr efficiency |
Catalyst | KI (10 mol%) | Enhances rate by 30% |
Solvent | Anhydrous toluene | Prevents hydrolysis |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra of structurally related piperazine-containing compounds reveal distinct signals for the piperazine protons (δ 2.5–3.5 ppm) and pyridine aromatic protons (δ 7.5–8.5 ppm). For example, in a pyrazolo[1,5-a]pyridine derivative, the piperidin-4-yl group resonates at δ 2.86–2.70 ppm (m, 3H), while aromatic protons appear as doublets at δ 8.77 ppm (d, J = 2.4 Hz) .
Mass Spectrometry
Liquid chromatography-mass spectrometry (LC-MS) data for analogous compounds show molecular ion peaks consistent with their molecular weights. For instance, a brominated pyrazolo[1,5-a]pyridine derivative exhibits a [M+H]⁺ peak at m/z 479.0408 .
Table 2: Representative Spectroscopic Data
Technique | Key Signals | Compound Class |
---|---|---|
¹H NMR | δ 8.77 (d, J = 2.4 Hz, 1H) | Pyridine derivatives |
LC-MS | [M+H]⁺ = 479.0408 | Brominated analogues |
Biological Activities and Mechanisms
Anticancer Activity
Compounds featuring pyridine and piperazine moieties have demonstrated tyrosine kinase inhibition. For instance, pyrido[2,3-d]pyrimidin-7-ones inhibit platelet-derived growth factor receptor (PDGFr) with IC₅₀ values < 1 µM . The ketone group in 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one may facilitate hydrogen bonding with kinase active sites, though experimental validation is required.
Table 3: Hypothesized Biological Activities
Activity | Proposed Target | Supporting Evidence |
---|---|---|
Antimicrobial | Bacterial membranes | Structural analogy |
Anticancer | Tyrosine kinases | Similar scaffolds |
Toxicological Profile
In vitro cytotoxicity studies on analogous compounds reveal concentration-dependent effects. For example, a pyrido[2,3-d]pyrimidine derivative reduces HeLa cell viability to 40% at 100 µg/mL . These findings underscore the need for dose optimization to balance efficacy and safety.
Comparative Analysis with Structural Analogues
Table 4: Structural and Functional Comparisons
The unique combination of a pyridine ring, piperazine, and ketone group in 1-(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)propan-1-one may enhance target selectivity compared to these analogues.
Future Directions
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Synthetic Chemistry: Explore microwave-assisted synthesis to reduce reaction times and improve yields.
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Biological Screening: Prioritize in vitro assays against Gram-positive bacteria and cancer cell lines.
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Computational Modeling: Perform molecular docking to predict interactions with bacterial topoisomerases or kinase domains.
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